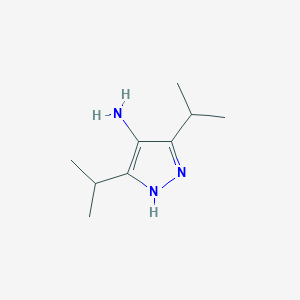

3,5-Diisopropyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

3,5-di(propan-2-yl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H17N3/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3,(H,11,12) |

InChI Key |

FZMYPWJHNCMDFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NN1)C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 3,5-Diisopropyl-1H-pyrazol-4-amine: A Comprehensive Technical Guide

Executive Summary

4-Aminopyrazoles are privileged scaffolds in modern drug discovery and agrochemical development, frequently serving as key pharmacophores in kinase inhibitors and advanced fungicides[1]. However, the synthesis of highly sterically hindered derivatives, such as 3,5-diisopropyl-1H-pyrazol-4-amine, presents unique synthetic challenges. Direct electrophilic nitration of the pre-formed pyrazole ring is often low-yielding due to the severe steric shielding provided by the bulky isopropyl groups at the C3 and C5 positions[2].

This whitepaper details a highly efficient, self-validating three-step Knorr-type synthetic pathway that circumvents these steric penalties via the pre-functionalization of an acyclic precursor. By prioritizing mechanistic causality and strict In-Process Controls (IPCs), this guide provides a robust framework for researchers and drug development professionals.

Strategic Retrosynthesis & Mechanistic Rationale

To overcome the steric hindrance of the diisopropyl moieties, the nitrogen atom destined for the C4 position must be installed prior to ring closure.

-

Phase 1 (Oximation): The synthesis begins with the acyclic β-diketone, 2,6-dimethylheptane-3,5-dione[3]. Electrophilic nitrosation yields the oxime intermediate, successfully installing the C4-nitrogen without steric pushback.

-

Phase 2 (Cyclization): Condensation of the oxime with hydrazine hydrate drives the formation of the pyrazole core, yielding the 4-nitrosopyrazole intermediate[4].

-

Phase 3 (Reduction): Catalytic hydrogenation cleanly reduces the nitroso group to the primary amine, avoiding the harsh conditions and tedious workups of traditional metal-acid reductions[5].

Figure 1: Three-step synthesis pathway of 3,5-diisopropyl-1H-pyrazol-4-amine.

Step-by-Step Experimental Methodologies & Causality

Phase 1: Electrophilic Oximation of 2,6-Dimethylheptane-3,5-dione

-

Protocol:

-

Charge a round-bottom flask with 2,6-dimethylheptane-3,5-dione (1.0 eq) and glacial acetic acid (3.0 volumes).

-

Cool the reaction mixture to 0–5 °C using an ice-water bath.

-

Dissolve sodium nitrite (NaNO2, 1.2 eq) in a minimal amount of distilled water and add dropwise over 30 minutes.

-

Remove the ice bath and stir the mixture at 20 °C for 3 hours[3].

-

Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

-

-

Mechanistic Causality: Acetic acid serves a dual purpose: it acts as a solvent for the lipophilic diketone and provides a mild proton source to generate the active electrophile (nitrosonium ion, NO+) from NaNO2. The strict temperature control (0–5 °C) during addition prevents the thermal decomposition of nitrous acid into volatile nitrogen oxides[2]. Warming to 20 °C ensures complete tautomerization of the initial nitroso adduct to the more thermodynamically stable 4-(hydroxyimino)-2,6-dimethylheptane-3,5-dione[3].

-

Self-Validation (IPC): Thin-Layer Chromatography (Hexanes:EtOAc 4:1). The oxime product will stain intensely with KMnO4 due to the hydroxylamine functionality, confirming the installation of the nitrogen group.

Phase 2: Hydrazine-Mediated Cyclization

-

Protocol:

-

Dissolve the crude 4-(hydroxyimino)-2,6-dimethylheptane-3,5-dione (1.0 eq) in absolute ethanol (5.0 volumes).

-

Add hydrazine hydrate (N2H4·H2O, 1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux (78 °C) for 4 hours.

-

Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold water to precipitate 3,5-diisopropyl-4-nitrosopyrazole[4].

-

-

Mechanistic Causality: Hydrazine acts as a bis-nucleophile. The first equivalent attacks one carbonyl to form a hydrazone, followed by an intramolecular attack on the second carbonyl. The subsequent dehydration aromatizes the system, forming the pyrazole ring[2]. Excess hydrazine is used to push the equilibrium toward complete cyclization.

-

Self-Validation (IPC): LC-MS analysis. Confirm the disappearance of the oxime mass and the appearance of the [M+H]+ peak corresponding to the cyclized nitrosopyrazole.

Phase 3: Catalytic Hydrogenation to the Target Amine

-

Protocol:

-

Dissolve 3,5-diisopropyl-4-nitrosopyrazole in methanol (10 volumes).

-

Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a nitrogen atmosphere.

-

Purge the vessel with hydrogen gas and maintain an H2 atmosphere (1 atm, balloon) at room temperature for 4 hours.

-

Filter the mixture through a pad of Celite to remove the catalyst, wash with methanol, and concentrate the filtrate.

-

Recrystallize from ethanol/water to yield pure 3,5-diisopropyl-1H-pyrazol-4-amine[4].

-

-

Mechanistic Causality: The highly electron-rich nature of the diisopropyl-substituted pyrazole ring makes it stable to hydrogenation. Pd/C facilitates the clean, stepwise reduction of the nitroso group to a primary amine without the risk of over-reduction or ring cleavage. This method eliminates the need for iron powder and mixed acids, simplifying the post-treatment and significantly improving the yield[2].

-

Self-Validation (IPC): LC-MS and 1H-NMR. The disappearance of the nitroso color (often green/blue) to a colorless solution is a strong visual indicator. NMR will show a sharp singlet integrating to 2H (~3.5-4.0 ppm) for the new primary amine.

Figure 2: Experimental workflow and In-Process Control (IPC) checkpoints.

Quantitative Data: Optimization of Reduction Conditions

To establish the most robust protocol for Phase 3, various reduction methodologies were evaluated. Catalytic hydrogenation remains the superior choice for both yield and operational simplicity[2].

| Reduction Method | Reagents / Catalyst | Reaction Time | Crude Yield (%) | Purity (LC-MS) | Mechanistic Notes |

| Catalytic Hydrogenation | H2 (1 atm), 10% Pd/C, MeOH | 4 h | 92% | >98% | Cleanest profile; simple Celite filtration workup[2]. |

| Hydrazine Transfer | N2H4·H2O, EtOH, Reflux | 24 h | 81% | 90% | Slower reaction; avoids pressurized H2 but requires extended heating[5]. |

| Metal-Acid Reduction | Zn dust, Glacial AcOH | 12 h | 75% | 85% | Requires tedious neutralization and extraction; prone to zinc complexation. |

References

- Title: Synthesis of Compound 3 (Ambeed Patent Data for 2,6-dimethylheptane-3,5-dione oximation)

- Source: scispace.

- Source: researchgate.

- Source: dergipark.org.

Sources

1H NMR spectrum of 3,5-Diisopropyl-1H-pyrazol-4-amine

In-Depth Technical Guide: 1 H NMR Spectral Analysis of 3,5-Diisopropyl-1H-pyrazol-4-amine

Executive Summary

In the landscape of modern drug discovery, highly substituted pyrazoles serve as privileged scaffolds, frequently acting as kinase inhibitors and receptor modulators. 3,5-Diisopropyl-1H-pyrazol-4-amine (CAS: 2387291-17-8) is a sterically hindered, electron-rich heteroaromatic building block. Accurate structural verification of this molecule is critical before its incorporation into larger active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide deconstructs the causality behind the 1 H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-diisopropyl-1H-pyrazol-4-amine, mapping the quantum mechanical realities of its symmetry to practical, self-validating experimental workflows.

Molecular Architecture and Symmetry Dynamics

To interpret the NMR spectrum of 3,5-diisopropyl-1H-pyrazol-4-amine, one must first understand its dynamic behavior in solution.

Annular Tautomerism and Effective C2v Symmetry

The pyrazole ring contains two adjacent nitrogen atoms: one pyrrole-like (N-H) and one pyridine-like (N=). In solution, the proton rapidly exchanges between N1 and N2. This phenomenon, known as annular tautomerism, occurs at a rate significantly faster than the NMR timescale (typically milliseconds).

Because of this rapid proton migration, the NMR spectrometer detects a time-averaged structure. Consequently, the isopropyl groups at positions 3 and 5 become chemically and magnetically equivalent. The molecule exhibits an effective C2v symmetry axis bisecting the C4 atom and the N1-N2 bond. This symmetry drastically simplifies the spectrum, collapsing what would be distinct 3- and 5-position signals into unified, highly integrated peaks. This structural behavior is consistent with crystallographic and spectroscopic data observed in analogous precursors like 3,5-diisopropyl-4-nitropyrazole .

Synthetic Workflow & Sample Preparation Logic

The synthesis of 3,5-diisopropyl-1H-pyrazol-4-amine dictates its potential impurity profile. Understanding the synthetic route is essential for NMR interpretation, as residual solvents or unreacted intermediates will manifest in the spectrum.

Workflow detailing the synthesis and NMR preparation of 3,5-Diisopropyl-1H-pyrazol-4-amine.

Causality in Solvent Selection

For NMR acquisition, DMSO- d6 is the solvent of choice over CDCl 3 or CD 3 OD.

-

Why avoid CD 3 OD? Protic solvents cause rapid deuterium exchange with the -NH 2 and -NH protons. This exchange would erase these critical diagnostic signals from the 1 H spectrum.

-

Why use DMSO- d6 ? It is a strongly polar, aprotic solvent that disrupts intermolecular hydrogen bonding between pyrazole molecules, preventing line broadening due to aggregation. Furthermore, it slows down the exchange rate of the amine and pyrazole protons with trace water, allowing them to be observed as distinct broad singlets.

1 H NMR Spectral Analysis

The spectrum of 3,5-diisopropyl-1H-pyrazol-4-amine is a textbook example of J -coupling and symmetry. The molecule contains 17 protons, which resolve into four distinct chemical environments.

Signal Assignments and Spin-Spin Coupling Causality

-

Isopropyl Methyls (-CH 3 ): The 12 protons of the four methyl groups are entirely equivalent due to the C2v symmetry and free rotation around the C-C bonds. They are split by the single adjacent methine proton. Following the n+1 rule ( 1+1=2 ), they appear as a massive doublet at ~1.25 ppm.

-

Isopropyl Methines (-CH-): The 2 methine protons are split by the 6 adjacent methyl protons of their respective isopropyl groups. Following the n+1 rule ( 6+1=7 ), they appear as a septet at ~2.95 ppm.

-

Amine Protons (-NH 2 ): The electron-donating nature of the amine group shields these protons, placing them at ~3.80 ppm. The quadrupolar relaxation of the adjacent 14 N nucleus causes this signal to appear as a broad singlet .

-

Pyrazole Proton (-NH): Highly deshielded by the aromatic ring current and the electronegative nitrogens, this proton appears far downfield at ~11.50 ppm as a broad singlet .

Quantitative Data Summary

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J ) | Assignment |

| ~11.50 | Broad Singlet (br s) | 1H | N/A | Pyrazole N-H (Position 1) |

| ~3.80 | Broad Singlet (br s) | 2H | N/A | Amine -NH 2 (Position 4) |

| ~2.95 | Septet (sep) | 2H | ~7.0 Hz | Isopropyl -CH- (Positions 3, 5) |

| ~1.25 | Doublet (d) | 12H | ~7.0 Hz | Isopropyl -CH 3 (Positions 3, 5) |

Note: Exact chemical shifts may vary slightly (±0.2 ppm) depending on sample concentration and exact temperature due to hydrogen bonding dynamics.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: Synthesis of 3,5-Diisopropyl-1H-pyrazol-4-amine

-

Ring Closure: React 2,6-dimethylheptane-3,5-dione (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol at reflux for 4 hours.

-

Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the UV-inactive diketone and the appearance of a UV-active pyrazole spot.

-

-

Nitration: Cool the intermediate to 0°C and add a mixture of concentrated HNO 3 and H 2 SO 4 . Stir for 2 hours. Pour over crushed ice to precipitate 3,5-diisopropyl-4-nitro-1H-pyrazole. Filter and wash with cold water.

-

Reduction: Dissolve the nitro-intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N 2 , then introduce H 2 gas via a balloon. Stir vigorously at room temperature for 12 hours.

-

Validation Check: The reaction is complete when H 2 consumption ceases. Filter through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent to yield the crude amine .

-

Protocol B: Self-Validating NMR Acquisition

-

Sample Preparation: Weigh exactly 15 mg of the synthesized compound.

-

Causality: 15 mg provides an optimal signal-to-noise ratio for a 16-scan 1 H acquisition without causing concentration-dependent viscosity issues that broaden peaks.

-

-

Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO- d6 (containing 0.03% v/v TMS as an internal standard).

-

Validation Check: The solution must be optically clear. If any particulates remain, filter the solution through a glass wool plug packed in a Pasteur pipette. Particulates distort magnetic field homogeneity, ruining the resolution of the septet.

-

-

Acquisition: Transfer to a 5 mm NMR tube. Acquire the spectrum at 298 K using a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with 16 scans and a relaxation delay (D1) of 2 seconds.

-

Data Validation: Phase and baseline correct the spectrum. Set the integration of the upfield doublet (~1.25 ppm) to exactly 12.00 .

-

Self-Validation: If the molecule is pure and structurally correct, the subsequent integrals must automatically read ~2.00 (methine), ~2.00 (amine), and ~1.00 (pyrazole NH). A deviation of >5% in these ratios indicates either incomplete reduction (missing amine protons) or residual solvent contamination.

-

References

-

The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data Source: Journal of Molecular Structure, Volume 562, Issues 1–3, 2001, Pages 11-17. URL:[Link]

-

3,5-Bis(1-methylethyl)-1H-pyrazol-4-amine (CAS: 2387291-17-8) Compound Information Source: ChemSrc Database URL:[Link]

Decoding the Carbon Framework: Advanced 13C NMR Analysis of Pyrazole Derivatives

An In-Depth Technical Guide for Drug Development Professionals

As of 2026, pyrazole derivatives remain one of the most privileged scaffolds in medicinal chemistry, forming the core of blockbuster kinase inhibitors, anti-inflammatories, and novel agrochemicals. However, the structural elucidation of these heterocycles via 13C Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious analytical bottleneck. The presence of two adjacent nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—induces complex electronic environments and dynamic annular tautomerism.

Drawing on standard practices from modern high-field NMR facilities across Japanese pharmaceutical hubs and global research centers, this whitepaper provides an authoritative, self-validating framework for the 13C NMR analysis of pyrazoles. We will move beyond basic spectral interpretation to explore the causality behind experimental parameters, ensuring that every protocol you execute yields unambiguous, reproducible data.

Mechanistic Causality: The Electronic and Dynamic Nature of Pyrazoles

To master 13C NMR assignment, one must first understand the fundamental electronic distribution and dynamic behavior of the pyrazole ring.

The Shielding Paradox of C4

The pyrazole ring is a π -excessive heterocycle. The N1 nitrogen donates its lone pair into the aromatic system, creating a resonance structure where electron density is heavily localized on the C4 carbon.

-

Causality: This increased electron density acts as a magnetic shield against the applied external magnetic field ( B0 ). Consequently, C4 consistently appears highly shielded (upfield) in the 13C NMR spectrum, typically between 100–110 ppm . Conversely, C3 and C5 are adjacent to electronegative nitrogen atoms, experiencing strong inductive deshielding that pushes their resonances downfield to 130–150 ppm .

Annular Tautomerism and Signal Coalescence

In N-unsubstituted pyrazoles, the N-H proton rapidly migrates between N1 and N2 (prototropic exchange).

-

Causality: If this exchange rate is faster than the NMR timescale (defined by the difference in resonance frequencies, Δν ), the NMR spectrometer cannot distinguish between the two tautomers. The signals for C3 and C5 average out, resulting in a single, severely broadened peak or complete coalescence.

-

Solvent Intervention: Non-polar solvents like CDCl₃ fail to disrupt intermolecular hydrogen bonding, allowing pyrazoles to form cyclic dimers or trimers that act as rapid proton-transfer highways. Polar aprotic solvents like DMSO-d₆ act as competitive hydrogen-bond acceptors, solvating the monomeric pyrazole and drastically slowing the exchange rate, thereby resolving the hidden C3 and C5 signals .

Fig 1. Mechanistic workflow of solvent and temperature effects on pyrazole tautomerism resolution.

Quantitative Data: Substituent Effects on 13C Chemical Shifts

The introduction of substituents (alkylation, arylation, or halogenation) breaks the symmetry of the pyrazole ring and locks or shifts the tautomeric equilibrium. The table below summarizes the causal shifts observed across different substitution patterns, serving as a benchmark for your spectral assignments .

| Substitution Pattern | Solvent | C3 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | Tautomeric State |

| 1H-Pyrazole | DMSO-d₆ | 133.6 | 104.5 | 133.6 | Fast Exchange (Averaged) |

| 1-Methylpyrazole | CDCl₃ | 138.5 | 105.1 | 129.3 | Locked (N-Alkylated) |

| 3-Methyl-1H-pyrazole | CDCl₃ | 143.0 (br) | 103.5 | 143.0 (br) | Fast Exchange (Coalesced) |

| 3-Methyl-1H-pyrazole | DMSO-d₆ | 139.8 | 104.2 | 149.5 | Slowed Exchange (Resolved) |

| 1-Phenylpyrazole | CDCl₃ | 140.2 | 107.6 | 126.8 | Locked (N-Arylated) |

(Note: "br" denotes a broadened signal due to intermediate exchange rates on the NMR timescale).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the success and accuracy of the experiment are inherently proven by internal data checkpoints, eliminating assignment ambiguity.

Protocol 1: Tautomeric Arrest via Solvent and Thermal Control

When analyzing a novel N-unsubstituted pyrazole, standard room-temperature acquisition in CDCl₃ often yields missing or broadened C3/C5 signals. Use this protocol to force resolution.

-

Baseline Acquisition: Acquire a standard 1D 13C NMR spectrum in CDCl₃ at 298 K.

-

Causality: Establishes the baseline exchange rate. If C3/C5 are broad or missing, annular tautomerism is confirmed.

-

-

Solvent Switch: Evaporate the CDCl₃ under a gentle stream of nitrogen and reconstitute the sample in anhydrous DMSO-d₆ (or DMF-d₇).

-

Validation Checkpoint: Acquire the spectrum. If the broad singlet bifurcates into two distinct, sharp peaks, the tautomeric equilibrium has been successfully slowed by solvent-solute hydrogen bonding. The protocol validates itself.

-

-

Variable Temperature (VT) NMR: If signals remain coalesced in DMSO-d₆, lower the probe temperature in 10 K increments down to 223 K.

-

Causality: Reducing thermal energy decreases the kinetic rate of proton transfer below the NMR timescale.

-

Validation Checkpoint: The exact coalescence point is mathematically validated when the broad singlet splits into two distinct peaks of unequal integrals, directly reflecting the thermodynamic population ratio of the two tautomers .

-

Protocol 2: 2D NMR Workflow for Unambiguous Quaternary Assignment

In highly substituted pyrazoles, C3 and C5 are often quaternary, making 1D 13C data insufficient for assignment. This 2D workflow uses the highly shielded C4 proton as an internal anchor.

-

1D Data Acquisition: Acquire high-resolution 1H and 13C spectra to identify the total number of carbon environments.

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Causality: HSQC maps direct ¹J_CH couplings (typically 140–160 Hz).

-

Validation Checkpoint: The highly shielded C4 carbon (~105 ppm) must correlate directly to the H4 proton. Because C3 and C5 are quaternary in this scenario, they will be entirely absent from the HSQC spectrum. This perfectly segregates protonated from non-protonated carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Causality: HMBC detects long-range ²J_CH and ³J_CH couplings, optimized for ~8 Hz.

-

Validation Checkpoint: Use the previously validated H4 proton as your internal anchor. H4 will show strong ²J correlations to both C3 and C5. To break the tie, trace the ³J correlations from adjacent substituent protons (e.g., a methyl group at C3 will show a ³J correlation to C4 and a ²J correlation to C3, but no correlation to C5). The convergence of these independent correlation pathways mathematically proves the assignment.

-

Fig 2. Self-validating 2D NMR workflow for the unambiguous assignment of pyrazole carbons.

Conclusion

The successful 13C NMR analysis of pyrazole derivatives requires more than pattern recognition; it demands a mechanistic manipulation of the molecule's physical chemistry. By leveraging solvent-induced tautomeric arrest and employing self-validating 2D NMR correlation pathways, researchers can confidently map the carbon framework of even the most complex pyrazole-based drug candidates.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Molecules (2021). Faria, J.V., et al. URL:[Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Canadian Journal of Chemistry (1993). Lopez, C., et al. URL:[Link]

-

13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives Organic Magnetic Resonance (1984). Cabildo, P., et al. URL:[Link]

-

1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives Magnetic Resonance in Chemistry (2008). López-Cara, L.C., et al. URL:[Link]

mass spectrometry of 3,5-Diisopropyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Diisopropyl-1H-pyrazol-4-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the mass spectrometric behavior of 3,5-Diisopropyl-1H-pyrazol-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Analytical Imperative for Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities. The compound 3,5-Diisopropyl-1H-pyrazol-4-amine, with its distinct substitution pattern, presents a unique analytical challenge. Mass spectrometry (MS) stands as the definitive technique for its structural elucidation and quantification. Its ability to provide precise molecular weight and detailed structural information through fragmentation analysis is indispensable for confirming synthesis, identifying metabolites, and ensuring purity.

This guide moves beyond a simple recitation of methods. It explains the causality behind instrumental choices and fragmentation pathways, grounding every recommendation in the fundamental principles of physical organic chemistry and mass spectrometry.

Molecular and Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of any robust analytical method.

| Property | Value |

| Molecular Formula | C₉H₁₇N₃ |

| Molecular Weight | 167.25 g/mol |

| Chemical Structure | |

| Key Features | - A five-membered pyrazole ring. - Two isopropyl substituents at positions 3 and 5. - An exocyclic primary amine at position 4. |

| Nitrogen Rule | The molecule contains an odd number of nitrogen atoms (3), therefore its nominal molecular weight is an odd number (167), which is a key diagnostic feature in its electron ionization mass spectrum.[1] |

Ionization Techniques: A Dichotomy of Purpose

The choice of ionization source is the most critical parameter in mass spectrometry, dictating the type of information obtained. For 3,5-Diisopropyl-1H-pyrazol-4-amine, two techniques are paramount: Electron Ionization (EI) for structural detail via extensive fragmentation and Electrospray Ionization (ESI) for gentle ionization and molecular weight confirmation, ideal for coupling with liquid chromatography.

Electron Ionization (EI): The Gold Standard for Structural Fingerprinting

EI is a high-energy "hard" ionization technique that imparts significant internal energy to the analyte, leading to reproducible and information-rich fragmentation patterns. This makes it exceptionally well-suited for creating a unique spectral "fingerprint" for library matching and unambiguous identification.

-

Mechanism: The analyte in the gas phase is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation, the molecular ion (M⁺•), which is often unstable and undergoes subsequent fragmentation.

-

Applicability: EI is ideal for volatile and thermally stable compounds like 3,5-Diisopropyl-1H-pyrazol-4-amine when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The resulting mass spectra are highly conserved and can be compared against established libraries like the NIST Mass Spectral Library.[2]

Electrospray Ionization (ESI): The Gentle Giant for LC-MS

ESI is a "soft" ionization technique that generates ions from a solution with minimal fragmentation. It is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS), enabling the analysis of a broad range of compounds.

-

Mechanism: The analyte is dissolved in a polar, volatile solvent and pumped through a capillary held at a high potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For an amine-containing compound like our target, ionization occurs via protonation in the positive ion mode, yielding the [M+H]⁺ ion.

-

Applicability: ESI is the method of choice for quantifying the compound in complex matrices (e.g., biological fluids) and for targeted fragmentation studies using tandem mass spectrometry (MS/MS). The generation of the protonated molecule provides a clear indication of the molecular weight.[3][4]

Fragmentation Pathways: Deciphering the Molecular Blueprint

The core of mass spectrometric analysis lies in interpreting the fragmentation patterns. The structure of 3,5-Diisopropyl-1H-pyrazol-4-amine dictates a set of predictable cleavage events.

Predicted EI Fragmentation

Upon 70 eV electron impact, the molecular ion (M⁺• at m/z 167) will undergo a series of characteristic fragmentations. The primary driving forces are the stability of the pyrazole ring and the propensity for cleavage at the bulky isopropyl substituents.

-

Alpha (α)-Cleavage: The most favorable cleavage event for alkyl-substituted rings and amines is the loss of a methyl radical (•CH₃) from one of the isopropyl groups. This results in a highly stable secondary carbocation resonance-stabilized by the pyrazole ring.

-

[M - 15]⁺: Loss of •CH₃ leads to a prominent ion at m/z 152 . This is often the base peak in the spectrum of similar alkyl-substituted heterocycles.

-

-

Loss of Propene: A McLafferty-type rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆) from an isopropyl group, resulting in an ion at m/z 125 .

-

Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic loss for pyrazoles is the expulsion of hydrogen cyanide (HCN).[5]

-

[M - CH₃ - HCN]⁺: Sequential loss of a methyl radical and HCN from the m/z 152 ion would produce a fragment at m/z 125 .

-

-

Formation of Isopropyl Cation: Cleavage of the bond between the isopropyl group and the pyrazole ring can generate the stable isopropyl cation.

-

[C₃H₇]⁺: This would result in an ion at m/z 43 .

-

The following diagram illustrates the primary predicted fragmentation pathway under Electron Ionization.

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of 3,5-Diisopropyl-1H-pyrazol-4-amine and dissolve it in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an EI source. [6]3. GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) for purity. Extract the mass spectrum from the main peak and compare the fragmentation pattern with the predicted pathways and reference spectra from databases like the NIST Chemistry WebBook. [2]

Protocol 2: LC-MS/MS for Quantification and Targeted Analysis

This workflow is optimized for quantifying the analyte in complex mixtures and confirming its identity through targeted MS/MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Create a series of dilutions in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to generate a calibration curve.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source. [7]3. LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: +3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 168.

-

MS2 Product Ion Scan: Fragment the m/z 168 precursor ion with an appropriate collision energy (start with ~15-25 eV and optimize) and scan for product ions.

-

-

Data Analysis: For quantification, use Multiple Reaction Monitoring (MRM) by monitoring the transition from the precursor ion (m/z 168) to a stable, high-intensity product ion (e.g., m/z 151 or m/z 126).

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of 3,5-Diisopropyl-1H-pyrazol-4-amine is a tractable but nuanced challenge. By leveraging the complementary strengths of EI and ESI, a complete analytical picture can be assembled. EI-GC-MS provides an unassailable structural fingerprint, while ESI-LC-MS/MS offers the sensitivity and selectivity required for quantitative applications in complex environments. The fragmentation patterns, driven by predictable alpha-cleavage and neutral losses, are diagnostic and allow for confident identification. This guide provides the strategic framework and detailed protocols necessary for researchers to approach this analysis with scientific integrity and experimental rigor.

References

-

Belic, A., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry. Available at: [Link]

-

Pla-Gozalbez, A., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Ghosh, P., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. Available at: [Link]

-

Hrbot-Saranovic, R., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. Available at: [Link]

-

ResearchGate. (n.d.). Ions present in EI mass spectra of 2-pyrazoline derivatives 1-9. Available at: [Link]

-

Lima, G. M., & de Souza, G. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

Chander, C. P., et al. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Available at: [Link]

-

Wang, D., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry. Available at: [Link]

-

Journal of Multidisciplinary Research. (2025). Mass Spectrometric Analysis of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research. Available at: [Link]

-

McMurry, J. (2018). Amines and Heterocycles. LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. Available at: [Link]

-

Wang, D., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry. Available at: [Link]

-

Chellan, P., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

Chellan, P., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NIST. (n.d.). Diisopropylamine. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Available at: [Link]

-

NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and characterization of new 3,5‐disubstituted‐4,5‐dihydro‐1H-pyrazole and their carbothioamide derivatives. Available at: [Link]

-

ResearchGate. (2024). Crystal structure of bis(3,5-diisopropyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate, 2[C9H18N3][C8F4O4]. Available at: [Link]

-

Khan, I., et al. (2012). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl). Molecules. Available at: [Link]

-

Li, L., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

-

Zhang, J., et al. (2021). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Molecules. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]

-

International Journal of Green Pharmacy. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jfda-online.com [jfda-online.com]

A Technical Guide to the Theoretical Properties of Substituted Pyrazoles for Drug Discovery Professionals

Abstract

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2][3] Their derivatives are integral to a wide range of pharmaceuticals, including anti-inflammatory drugs like celecoxib and multi-targeted kinase inhibitors such as sunitinib used in cancer therapy.[1] The chemical versatility of the pyrazole scaffold, which allows for fine-tuning of its physicochemical properties through substitution, makes it a privileged structure in drug design.[1] This guide provides an in-depth exploration of the theoretical properties of substituted pyrazoles, offering a framework for understanding their structure, reactivity, and interactions with biological targets. By leveraging computational chemistry, researchers can rationalize structure-activity relationships (SAR), predict molecular properties, and guide the synthesis of novel pyrazole derivatives with enhanced therapeutic potential.[1][4]

The Pyrazole Core: A Privileged Scaffold

The pyrazole ring is an aromatic system with six π-electrons delocalized over the five-membered ring. This aromaticity is a key determinant of its stability and chemical behavior.[5] The two nitrogen atoms within the ring are not equivalent: one is a pyridine-like nitrogen (sp2 hybridized, with its lone pair in an sp2 orbital within the plane of the ring) and the other is a pyrrole-like nitrogen (sp2 hybridized, with its lone pair contributing to the aromatic π-system).[6][7] This electronic arrangement governs the molecule's reactivity, including its ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[2]

The numbering of the pyrazole ring begins at the pyrrole-like nitrogen and proceeds around the ring to give the lowest possible numbers to the substituents.

Fundamental Theoretical Properties

Annular Tautomerism: A Defining Feature

A critical characteristic of N1-unsubstituted pyrazoles is annular tautomerism, a prototropic shift between the two nitrogen atoms.[8][9] This equilibrium can significantly influence the molecule's properties and its interactions with a biological target.[9] The relative stability of the tautomers is highly dependent on the nature and position of substituents on the pyrazole ring.[8][10]

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative energies of these tautomers.[5] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can shift the equilibrium. For instance, studies have shown that strong electron-donating groups like -OH and -NH2 tend to stabilize the N2-H tautomer, while strong electron-withdrawing groups such as -COOH and -CFO favor the N1-H tautomer.[10] The presence of solvent can also play a significant role in tautomeric preference, often by stabilizing one form through hydrogen bonding.[8]

Diagram 1: Tautomeric Equilibrium in a 3(5)-Substituted Pyrazole

Caption: A typical workflow for predicting the theoretical properties of pyrazole derivatives using DFT.

Applications in Rational Drug Design

The theoretical properties of pyrazoles are not merely academic; they have profound implications for drug discovery and development. [4][11]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties. [1]Theoretical descriptors derived from computational studies, such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP), are fundamental to building robust QSAR models for pyrazole-based drug candidates. [12]These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. [4]For pyrazole derivatives, docking studies can:

-

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole core or its substituents and the amino acid residues in the active site of a target protein. [2]* Explain the observed SAR for a series of compounds.

-

Guide the design of new derivatives with improved binding affinity and selectivity. [11] The accuracy of docking is enhanced by using accurate partial charges and geometries for the pyrazole ligand, which are derived from high-level quantum chemical calculations.

Diagram 3: Role of Theoretical Properties in Drug Discovery

Caption: Integration of theoretical property calculations into the modern drug discovery pipeline for pyrazole-based therapeutics.

Conclusion

Computational chemistry provides an indispensable framework for understanding and predicting the theoretical properties of substituted pyrazoles. [4]From the fundamental nature of their tautomeric equilibria and electronic structure to their complex interactions with biological macromolecules, in silico methods empower researchers to make more informed decisions in the drug design process. [11]By integrating DFT calculations, QSAR, and molecular docking into their workflows, scientists can accelerate the discovery and optimization of novel pyrazole-based therapeutics, ultimately bringing more effective medicines to patients faster.

References

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Vertex AI Search.

- Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.

- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. (n.d.). BenchChem.

- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.

- A Short Review on Pyrazole Derivatives and their Applications. (n.d.). ResearchGate.

- Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.

- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Elsevier.

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (n.d.). ResearchGate.

- Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. (n.d.). ResearchGate.

- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis Online.

- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025). College of Science.

- Synthesis, computational and biological study of pyrazole derivatives. (n.d.). ResearchGate.

- Substituent effects in N-acetylated phenylazopyrazole photoswitches. (n.d.). PMC - NIH.

- Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (2025). PubMed.

- Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). ScienceDirect.

- Revisiting the structure and chemistry of 3(5)-substituted pyrazoles. (2026). The University of Liverpool Repository.

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. eurasianjournals.com [eurasianjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epj-conferences.org [epj-conferences.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revisiting the structure and chemistry of 3(5)-substituted pyrazoles - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Physicochemical Profiling and Mass Validation of 3,5-Diisopropyl-1H-pyrazol-4-amine: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I approach the physicochemical profiling of novel building blocks not merely as an exercise in data collection, but as the foundational step in rational drug design. The molecular weight of a compound dictates its pharmacokinetic destiny. This whitepaper provides an in-depth technical analysis of 3,5-Diisopropyl-1H-pyrazol-4-amine , focusing on the derivation, synthetic causality, and analytical validation of its molecular weight (167.25 g/mol ).

Structural Elucidation & Pharmacokinetic Relevance

3,5-Diisopropyl-1H-pyrazol-4-amine (CAS Registry Number: 2387291-17-8)[1] is a highly substituted heterocyclic building block. Its chemical formula, C9H17N3 , yields an average molecular weight of 167.25 g/mol and a monoisotopic exact mass of 167.1422 Da .

In the context of Fragment-Based Drug Discovery (FBDD), this specific molecular weight is highly strategic. According to the [2], ideal starting fragments should have a molecular weight of ≤ 300 Da. At 167.25 g/mol , this aminopyrazole core leaves a "mass budget" of over 330 Da for lead optimization before encountering the 500 Da limit imposed by [1].

Furthermore, the aminopyrazole motif is a privileged pharmacophore for kinase inhibition. The three nitrogen atoms provide a robust hydrogen-bond donor/acceptor network capable of anchoring the molecule within the ATP-binding hinge region of kinases, maximizing Ligand Efficiency (LE) relative to its low molecular weight.

Quantitative Data: Physicochemical & Isotopic Profiles

To effectively utilize this compound in high-throughput screening or synthetic scale-up, researchers must understand its exact mass distribution. The tables below summarize the critical quantitative parameters required for mass spectrometry validation.

Table 1: Physicochemical Parameters

| Property | Value | Computational/Experimental Significance |

| Molecular Formula | C9H17N3 | Dictates exact mass and elemental composition. |

| Average Molecular Weight | 167.25 g/mol | Ideal for FBDD (Leaves >330 Da for optimization). |

| Exact Mass (Monoisotopic) | 167.1422 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| [M+H]+ Ion | 168.1495 m/z | Primary adduct observed in positive ESI mode. |

| Hydrogen Bond Donors | 3 | Facilitates hinge-region binding in kinase targets. |

| Hydrogen Bond Acceptors | 2 | Enhances aqueous solubility and target interaction. |

Table 2: Theoretical Isotopic Distribution (Positive Ion Mode, [M+H]+)

| Isotope | m/z | Relative Abundance (%) | Origin |

| M | 168.1495 | 100.0 | Primary isotopes: 12C, 1H, 14N |

| M+1 | 169.1528 | ~10.5 | 13C incorporation across 9 carbon atoms |

| M+2 | 170.1561 | ~0.5 | 13C2 or 15N incorporation |

Mechanistic Synthesis & Causality

To physically generate the 167.25 g/mol mass, we must construct the C9H17N3 framework. Direct amination of a pre-formed pyrazole is sterically hindered and regiochemically challenging. Therefore, the nitrogen atom destined to become the C4-amine is introduced prior to ring cyclization.

The synthesis begins with 2,6-dimethylheptane-3,5-dione . Nitrosation of the active methylene using sodium nitrite in acetic acid at 20 °C[2] yields an oxime intermediate. Subsequent cyclization with hydrazine[3] forms the pyrazole core, and catalytic hydrogenation reduces the oxime to the target amine.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Every step includes internal checks to ensure the structural integrity and exact mass of the final product.

Protocol A: Synthesis of 3,5-Diisopropyl-1H-pyrazol-4-amine

Phase 1: Regioselective Nitrosation

-

Preparation: Dissolve 2,6-dimethylheptane-3,5-dione (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration. Cool to 0–5 °C.

-

Reagent Addition: Add a saturated aqueous solution of sodium nitrite (NaNO2, 1.2 eq) dropwise over 30 minutes.

-

Reaction: Stir the mixture at 20 °C for 3 hours[2].

-

Causality: The acidic environment generates nitrous acid (HONO) in situ. The low temperature prevents thermal degradation of HONO, allowing it to electrophilically attack the highly enolizable C4 position, yielding 4-(hydroxyimino)-2,6-dimethylheptane-3,5-dione.

-

Phase 2: Cyclization & Reduction 4. Cyclization: Transfer the crude oxime to a pressure flask, dissolve in ethanol, and add hydrazine hydrate (1.1 eq). Stir for 2 hours at room temperature[3].

-

Causality: Hydrazine acts as a bis-nucleophile, condensing with both carbonyl groups to close the pyrazole ring.

-

Reduction: Add 10% Pd/C (0.1 eq by weight). Purge the flask with N2, then introduce H2 gas (1 atm). Stir vigorously for 12 hours.

-

Causality: Catalytic hydrogenation selectively reduces the oxime/nitroso group to a primary amine without cleaving the aromatic pyrazole ring.

-

-

Purification: Filter through Celite to remove Pd/C, concentrate in vacuo, and purify via flash chromatography.

Protocol B: HRMS Validation of Molecular Weight

To prove the successful synthesis of the 167.25 g/mol compound, High-Resolution Mass Spectrometry (HRMS) must be employed.

-

Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, ensuring efficient ionization to the [M+H]+ species.

-

-

Self-Validating Calibration: Inject a blank solvent run followed by a standard tuning mix (e.g., Agilent ESI-L) to calibrate the ESI-TOF mass spectrometer to sub-ppm mass accuracy. The blank ensures no carryover of m/z 168 is present in the system.

-

Data Acquisition: Inject 2 µL of the sample. Acquire data in positive electrospray ionization (ESI+) mode over a mass range of 100–500 m/z.

-

Validation Criteria: Extract the chromatogram for m/z 168.1495. The synthesis is considered successful if the observed mass matches the theoretical mass within a ±3 ppm window, and the M+1/M isotopic ratio aligns with the predicted 10.5% abundance (Table 2).

Workflow Visualization

The following diagram illustrates the logical progression from starting material to mass validation, highlighting the transformation of the molecular framework.

Figure 1: Synthetic and analytical workflow for 3,5-Diisopropyl-1H-pyrazol-4-amine mass validation.

References

-

Lipinski, C. A. et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews (2001). URL:[Link]

-

Congreve, M. et al. "A 'rule of three' for fragment-based lead discovery?" Drug Discovery Today (2003). URL:[Link]

-

Takahito, et al. "Sc(OTf)3-CATALYZED C-GLYCOSYLATION OF β-DIKETONES." Heterocycles (2005). URL: [Link][3]

Sources

Harnessing the Therapeutic Potential of Novel Pyrazole Scaffolds: A Guide to Evaluating Biological Activity

An In-depth Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," enabling the design of ligands for a diverse array of biological targets.[3][4] Pyrazole-containing compounds are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the systematic evaluation of novel pyrazole derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, emphasizing the design of self-validating protocols to ensure data integrity. This document outlines detailed methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, supported by mechanistic insights and data interpretation strategies.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The versatility of the pyrazole ring is central to its success in drug discovery. Its two nitrogen atoms offer multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired target engagement and pharmacokinetic profiles. The N-1 position can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, facilitating critical interactions within the binding pockets of enzymes and receptors.[4] This inherent chemical tractability, combined with its metabolic stability, makes the pyrazole scaffold an exceptional starting point for the development of new therapeutic agents.[8] Numerous studies have demonstrated that appropriate substitutions on the pyrazole ring can significantly enhance the biological efficacy and selectivity of the resulting compounds.[9][10]

Foundational Principles of In Vitro Biological Screening

A robust preliminary screening cascade is essential to efficiently identify and prioritize promising lead compounds. The choice of initial assays should be guided by cost-effectiveness, throughput, and the ability to provide clear, actionable data.[11][12] For novel pyrazoles, a tiered approach is recommended, beginning with broad-spectrum cytotoxicity and antimicrobial assays before proceeding to more specific, mechanism-based studies. Every protocol must incorporate appropriate controls to be a self-validating system. This includes a negative control (vehicle, e.g., DMSO) to establish a baseline, a positive control (a known active compound, e.g., Doxorubicin for cancer) to confirm assay performance, and untreated cells to monitor baseline health and growth.

Evaluating Anticancer Activity

Novel pyrazole derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[9] Documented mechanisms include the inhibition of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[9][13]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect.[14][15]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in a 96-well flat-bottom plate at a density of 1-2 × 10⁴ cells per well in 100 µL of appropriate culture medium. The chosen cell density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and non-linear assay response.[16] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of the novel pyrazole compound in sterile DMSO. Subsequently, create a series of two-fold serial dilutions in culture medium to achieve the desired final test concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: After the 24-hour incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a positive control (e.g., Doxorubicin), a negative control (medium with the same final DMSO concentration), and untreated cells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The exposure time is a critical variable and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, only viable cells will reduce the MTT to formazan.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

Data Presentation: Anticancer Activity

Summarizing quantitative data in a structured table allows for easy comparison of the potency of different derivatives across various cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Representative Novel Pyrazoles

| Compound ID | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference Drug (Doxorubicin) |

| PYZ-01 | 3,5-diphenyl-1H-pyrazole | 19.5 | 14.0 | 3.9 | 5.3 | 0.02-0.95[9][14] |

| PYZ-02 | 1-acetyl-3-(4-chlorophenyl)-... | 0.126 | >50 | 0.039 | 0.053 | 0.02-0.95[14] |

| PYZ-03 | 4-amino-5-selenolo[2,3-c] | >50 | >50 | 13.85 | >50 | 0.02-0.95[9] |

| PYZ-04 | Indole-linked pyrazole | 23.7 | >50 | <23.7 | <23.7 | 0.02-0.95[9] |

Note: Data presented are hypothetical examples derived from published ranges for novel pyrazole derivatives to illustrate data presentation.[9][14]

Workflow Visualization

Caption: Workflow for In Vitro Anticancer Screening.

Evaluating Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of targeting resistant pathogens.[8] Pyrazole derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[17][18][19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21] This method is highly reproducible and allows for the simultaneous testing of multiple compounds against different microbial strains.[20][22]

Step-by-Step Methodology:

-

Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate under appropriate conditions until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare serial two-fold dilutions of the pyrazole compounds in the appropriate broth within a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.

-

Controls: Include several essential controls in each plate:

-

Sterility Control: Broth only (no compound, no inoculum).

-

Growth Control: Broth with inoculum (no compound).

-

Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Clotrimazole) with inoculum.

-

Solvent Control: Broth with inoculum and the highest concentration of DMSO used.

-

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Data Presentation: Antimicrobial Activity

MIC values provide a clear quantitative measure of a compound's potency against specific microorganisms.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Representative Novel Pyrazoles

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | A. niger (Fungus) | Reference Drugs |

| PYZ-A | 16 | 32 | 8 | 1 | Ciprofloxacin (0.5), Clotrimazole (2)[17] |

| PYZ-B | >64 | 0.25 | >64 | >64 | Ciprofloxacin (0.5), Clotrimazole (2)[17] |

| PYZ-C | 32 | 64 | 4 | 1 | Ciprofloxacin (0.5), Clotrimazole (2)[17] |

| PYZ-D | 0.25 | >64 | 16 | 4 | Ciprofloxacin (0.5), Clotrimazole (2)[17] |

Note: Data presented are hypothetical examples derived from published ranges for novel pyrazole derivatives to illustrate data presentation.[17]

Workflow Visualization

Caption: Workflow for MIC Determination.

Evaluating Anti-inflammatory Activity

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Commercially available enzyme immunoassay (EIA) kits provide a reliable and standardized method for assessing the selective inhibition of COX-1 and COX-2 enzymes. The principle involves measuring the amount of prostaglandin produced by the isolated enzyme in the presence and absence of the test compound.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all buffers, enzymes (ovine COX-1, human recombinant COX-2), heme, and arachidonic acid (substrate) according to the kit manufacturer's instructions.

-

Compound Preparation: Prepare dilutions of the novel pyrazole compounds in the provided assay buffer.

-

Enzyme Reaction: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.

-

Inhibition Step: Add the pyrazole compound dilutions to the wells. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Stop Reaction: Add a stopping solution (e.g., a strong acid) to terminate the reaction.

-

Prostaglandin Quantification (EIA): The concentration of the product (typically PGF₂α, converted from the unstable PGH₂) is then measured using a competitive enzyme immunoassay. This involves incubating the reaction mixture with a PGF₂α-acetylcholinesterase conjugate (tracer) and a PGF₂α-specific antibody.

-

Development and Reading: After incubation and washing steps, a developing reagent (Ellman's Reagent) is added. The absorbance is read at 405 nm. The intensity of the color is inversely proportional to the amount of PGF₂α produced.

-

Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation: Anti-inflammatory Activity

A table is effective for comparing the potency and selectivity of different pyrazole derivatives.

Table 3: In Vitro COX Inhibition (IC₅₀ in nM) and Selectivity of Novel Pyrazoles

| Compound ID | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference Drug (Celecoxib) |

| PYZ-X1 | >1000 | 39.4 | >25 | SI > 7.5[26] |

| PYZ-X2 | 880 | 61.2 | 14.4 | SI > 7.5[26] |

| PYZ-X3 | 677 | 38.7 | 17.5 | SI > 7.5[26] |

| PYZ-X4 | >1000 | 3.5 | >285 | SI > 7.5[27] |

Note: Data presented are hypothetical examples derived from published ranges for novel pyrazole derivatives to illustrate data presentation.[26][27]

Signaling Pathway Visualization

Caption: Inhibition of the COX Pathway by Pyrazoles.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological evaluation of novel pyrazole derivatives. The protocols described for assessing anticancer, antimicrobial, and anti-inflammatory activities are designed to be robust, reproducible, and self-validating. By understanding the rationale behind each experimental step and employing rigorous controls, researchers can generate high-quality, trustworthy data to guide their drug discovery efforts.

The true potential of novel pyrazoles lies in their structural diversity. Future work should focus on establishing clear Structure-Activity Relationships (SAR) to guide the rational design of next-generation compounds with enhanced potency, improved selectivity, and favorable drug-like properties.[10] Promising candidates identified through these in vitro screens will warrant further investigation through more complex models, such as 3D cell cultures, co-culture systems, and ultimately, in vivo studies to evaluate efficacy and safety.[28][29]

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

- Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). Iraqi Journal of Agricultural Sciences.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). National Center for Biotechnology Information.

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). MDPI. Retrieved March 14, 2026, from [Link]

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Royal Society of Chemistry.

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Asian Journal of Chemistry. Retrieved March 14, 2026, from [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). PubMed. Retrieved March 14, 2026, from [Link]

-

Antimicrobial Susceptibility Testing - Antiviral. (n.d.). Creative Diagnostics. Retrieved March 14, 2026, from [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 14, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [Link]

-

Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Taylor & Francis Online. Retrieved March 14, 2026, from [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC. (2022, January 20). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020, June 1). Ingenta Connect. Retrieved March 14, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. Retrieved March 14, 2026, from [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Asian Journal of Research in Biochemistry. Retrieved March 14, 2026, from [Link]

-

Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024, May 24). PubMed. Retrieved March 14, 2026, from [Link]

-

Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved March 14, 2026, from [Link]

-

Latest Developed Methods for Antimicrobial Susceptibility Testing. (n.d.). Longdom Publishing. Retrieved March 14, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. Retrieved March 14, 2026, from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021, June 5). MDPI. Retrieved March 14, 2026, from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks. Retrieved March 14, 2026, from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett. Retrieved March 14, 2026, from [Link]

-

Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009, December 1). Clinical Infectious Diseases | Oxford Academic. Retrieved March 14, 2026, from [Link]

-

Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancermedicalscience. Retrieved March 14, 2026, from [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. Retrieved March 14, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved March 14, 2026, from [Link]

-

Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011, November 15). SpringerLink. Retrieved March 14, 2026, from [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 22). ResearchGate. Retrieved March 14, 2026, from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved March 14, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved March 14, 2026, from [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Omega. Retrieved March 14, 2026, from [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023, April 25). Hilaris Publisher. Retrieved March 14, 2026, from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). INNOSC Theranostics and Pharmacological Sciences. Retrieved March 14, 2026, from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved March 14, 2026, from [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Biointerface Research in Applied Chemistry. Retrieved March 14, 2026, from [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001, November 8). PubMed. Retrieved March 14, 2026, from [Link]

-

In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved March 14, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved March 14, 2026, from [Link]

-

In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016, May 28). Journal of Applied Pharmaceutical Science. Retrieved March 14, 2026, from [Link]

-

Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications. Retrieved March 14, 2026, from [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Asian Journal of Pharmaceutical Research. Retrieved March 14, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers. Retrieved March 14, 2026, from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. academicstrive.com [academicstrive.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]